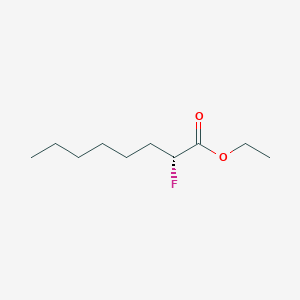

Ethyl (2R)-2-fluorooctanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

183623-90-7 |

|---|---|

Molecular Formula |

C10H19FO2 |

Molecular Weight |

190.25 g/mol |

IUPAC Name |

ethyl (2R)-2-fluorooctanoate |

InChI |

InChI=1S/C10H19FO2/c1-3-5-6-7-8-9(11)10(12)13-4-2/h9H,3-8H2,1-2H3/t9-/m1/s1 |

InChI Key |

NFDMKHDTJTUURN-SECBINFHSA-N |

Isomeric SMILES |

CCCCCC[C@H](C(=O)OCC)F |

Canonical SMILES |

CCCCCCC(C(=O)OCC)F |

Origin of Product |

United States |

Significance of Fluorine in Stereoselective Organic Synthesis

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen, yet it imparts vastly different electronic effects. tandfonline.com In stereoselective synthesis, the presence of a fluorine atom can influence the conformational preferences of a molecule, impact the acidity or basicity of nearby functional groups (pKa), and enhance metabolic stability by blocking sites susceptible to enzymatic oxidation. nih.govbohrium.com These modifications can lead to improved pharmacokinetic profiles and enhanced binding affinities of drug candidates to their target proteins. tandfonline.comnih.govnih.gov

The development of methods for the selective introduction of fluorine with control over the three-dimensional arrangement of atoms, known as stereoselective fluorination, is a critical area of research. numberanalytics.com This control is essential because the biological activity of a chiral molecule is often dependent on its specific stereoisomeric form. numberanalytics.com

Academic Importance of Chiral α Fluoroesters, with Specific Reference to Ethyl 2r 2 Fluorooctanoate

Chiral α-fluoroesters are of significant academic interest due to their utility as versatile synthetic intermediates. The presence of a fluorine atom at the α-position to the ester carbonyl group creates a stereogenic center with unique electronic characteristics. These compounds are valuable precursors for the synthesis of more complex fluorinated molecules, including fluorinated amino acids and other bioactive compounds. researchgate.netrsc.org

Ethyl (2R)-2-fluorooctanoate serves as a key example of a chiral α-fluoroester. Its structure, featuring a fluorine atom and a hexyl chain attached to the chiral center, makes it a subject of interest in studies on stereoselective synthesis and enzymatic resolutions. Research involving this and similar compounds contributes to a deeper understanding of how the fluorine atom influences reactivity and enzyme selectivity.

Below is a table detailing some of the computed properties of this compound:

| Property | Value |

| Molecular Formula | C10H19FO2 |

| Molecular Weight | 190.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 183623-90-7 |

| XLogP3-AA | 3.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 8 |

| Data sourced from PubChem. nih.gov |

Historical Context and Evolution of Chiral Fluoroester Synthesis

Asymmetric Catalysis in the Construction of Fluorinated Stereocenters

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules, including those containing fluorine. This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Chemoenzymatic and Biocatalytic Approaches to Chiral Fluoroesters

The intersection of chemistry and biology has given rise to chemoenzymatic and biocatalytic methods that leverage the high selectivity of enzymes for asymmetric synthesis. These approaches are increasingly being applied to the production of chiral fluoroesters. escholarship.orgchemrxiv.org

Aldolases, enzymes that catalyze carbon-carbon bond formation, have emerged as effective tools for the stereoselective synthesis of fluorinated compounds. nih.govwhiterose.ac.uk Type II HpcH aldolases, for instance, can efficiently catalyze the addition of fluoropyruvate to a variety of aldehydes. nih.gov This reaction exhibits exclusive (3S)-selectivity at the fluorine-bearing stereocenter, a phenomenon rationalized by density functional theory (DFT) calculations of the reaction mechanism. nih.gov The resulting α-fluoro-β-hydroxy carboxyl derivatives can then be converted into the desired α-fluoroesters. nih.govwhiterose.ac.uknih.gov

A notable application of this methodology is the gram-scale synthesis of various α-fluoroesters. nih.gov For example, using inexpensive aldehydes, aldol-esterification sequences have yielded α-fluoroesters with diastereomeric ratios ranging from 80% to 97%. nih.gov The enantiomeric purity of these α-fluoroesters has been confirmed to be greater than 99% enantiomeric excess (e.e.) through chiral derivatization with (+)-Mosher's acid and subsequent 19F NMR analysis. escholarship.org

| Aldehyde Substrate | Product (α-Fluoroester) | Diastereomeric Ratio (d.r.) |

| Inexpensive Aldehyde 1e | α-Fluoroester 5 | 80-97% |

| Inexpensive Aldehyde 1f | α-Fluoroester 6 | 80-97% |

| Inexpensive Aldehyde 1g | α-Fluoroester 7 & 8 | 80-97% |

This table summarizes the diastereomeric ratios obtained in the aldolase-mediated synthesis of α-fluoroesters from various inexpensive aldehydes. nih.gov

Heme-containing proteins, such as myoglobin (B1173299) and cytochrome P450, have been engineered to catalyze abiological carbene transfer reactions. researchgate.netnih.gov These biocatalysts can facilitate the cyclopropanation of alkenes with diazo compounds, including those bearing fluoroalkyl groups. researchgate.netmdpi.com Engineered myoglobin variants have been successfully used for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes using 2-diazo-1,1,1-trifluoroethane as the carbene donor. researchgate.net This methodology has been extended to the cyclopropanation of α-difluoromethyl alkenes, yielding difluoromethyl-containing cyclopropanes with high yield and stereoselectivity. mdpi.com

While direct myoglobin-catalyzed synthesis of monofluorinated olefins like those in the backbone of ethyl (2R)-2-fluorooctanoate is not explicitly detailed, the principle of engineering these enzymes for carbene transfer reactions with fluorinated substrates demonstrates a promising avenue for future research in this area. researchgate.netmdpi.com The ability to tune the selectivity of these enzymes through directed evolution opens up possibilities for creating catalysts for a wide range of fluoroalkylation reactions. nih.gov

| Biocatalyst | Reaction Type | Substrate | Product | Stereoselectivity |

| Engineered Myoglobin | Cyclopropanation | Styrene derivatives, 2-diazo-1,1,1-trifluoroethane | Trifluoromethyl-substituted cyclopropanes | High |

| Engineered Myoglobin | Cyclopropanation | α-Difluoromethyl alkenes, Ethyl diazoacetate (EDA) | CHF2-containing cyclopropanes | up to >99% de and ee |

This table highlights examples of myoglobin-catalyzed carbene transfer reactions for the synthesis of fluoroalkylated compounds. researchgate.netmdpi.com

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the ability of an enzyme to selectively catalyze the reaction of one enantiomer, leaving the other unreacted and thus enriched. researchgate.net Lipases, in particular, have shown very high enantioselectivity in the hydrolysis of racemic α-fluoroesters, providing an economical route to enantiomerically pure α-fluoroacids and esters on a large scale. researchgate.netacs.org For example, lipases from Pseudomonas fluorescens and Candida rugosa have been effectively used for the kinetic resolution of 2-substituted esters and 2-fluoro-2-arylacetic acid derivatives, respectively. acs.orgcapes.gov.br

Stereodivergent synthesis offers a more advanced strategy, enabling the selective formation of any of the possible stereoisomers of a product from the same set of starting materials. researchgate.netacs.org This is typically achieved by using different chiral catalysts or by altering the reaction sequence. researchgate.net In the context of α-fluoroesters, stereodivergent approaches have been developed using dual-catalyst systems, such as a combination of copper and palladium or iridium and copper complexes. researchgate.netacs.org These methods allow for the coupling of α-fluoroesters with various reaction partners to produce all four stereoisomers of the resulting products with high diastereoselectivity and enantioselectivity (often >99% ee). researchgate.netacs.org This level of control is crucial for accessing specific, biologically active stereoisomers of complex fluorinated molecules. researchgate.netnih.govnih.gov

The catalytic mechanism of enzymes involved in esterification and hydrolysis, such as lipases, typically involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate or glutamate) within the enzyme's active site. nih.govnih.gov In the case of lipase-catalyzed reactions with α-fluoroesters, the high electronegativity and small size of the fluorine atom can influence the stereoelectronic factors at play in the transition state. researchgate.net

Computational studies, including PM3 and ab initio 6-31G* SCF-MO calculations, have suggested that the high enantioselectivity observed in lipase-catalyzed resolutions of α-fluoroesters arises from these stereoelectronic effects. researchgate.net The enzyme's active site recognizes and preferentially binds one enantiomer over the other, leading to a lower activation energy for the reaction of the preferred enantiomer. The mechanism of ester bond synthesis is essentially the reverse of hydrolysis, proceeding through a similar acyl-enzyme intermediate. nih.govfrontiersin.org Understanding these molecular mechanisms is crucial for the rational design and engineering of enzymes with improved or altered selectivity for the synthesis of specific chiral fluoroesters. researchgate.net

Transition Metal-Catalyzed Asymmetric Reactions for Chiral Fluoroesters

Transition metal catalysis provides a versatile and powerful platform for the asymmetric synthesis of chiral molecules, including α-fluoroesters. rsc.orgdiva-portal.org These methods often involve the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

A variety of transition metals, including iridium, rhodium, palladium, and copper, have been employed in catalytic systems for the synthesis of chiral fluorinated compounds. nih.govdiva-portal.orgescholarship.org For instance, iridium-catalyzed asymmetric hydrogenation of fluoroalkenes has been developed to produce organofluorine compounds with one or two contiguous stereogenic centers with high enantioselectivity. diva-portal.org Similarly, palladium-catalyzed allylic substitution reactions of stabilized α-fluoro enolates have been used to create chiral fluorinated molecules. escholarship.org

Dual-catalysis systems, combining two different metal catalysts, have proven particularly effective in stereodivergent synthesis. For example, the combination of an iridium complex and a copper complex has been used for the stereodivergent allylic alkylation of α-fluorinated azaaryl acetates, yielding products with vicinal quaternary and tertiary stereogenic centers in high yield, diastereoselectivity, and enantioselectivity. nih.gov These advanced catalytic methods represent the cutting edge of synthetic organic chemistry, offering precise control over the construction of complex chiral fluorinated molecules.

| Metal Catalyst(s) | Ligand Type | Reaction Type | Substrate Type | Product Type |

| Iridium | N,P Ligands | Asymmetric Hydrogenation | Fluoroalkenes | Chiral Fluorinated Compounds |

| Palladium | Phosphine Ligands | Allylic Substitution | Stabilized α-fluoro enolates | Chiral Fluorinated Compounds |

| Iridium/Copper | Chiral Phosphine/Cyclometalated Iridium | Stereodivergent Allylic Alkylation | α-Fluorinated azaaryl acetates | Vicinal Quaternary/Tertiary Fluorinated Compounds |

This table provides an overview of selected transition metal-catalyzed asymmetric reactions for the synthesis of chiral fluoroesters and related compounds. nih.govdiva-portal.orgescholarship.org

Advanced Synthetic Methodologies for Enantiopure this compound and Analogous Chiral α-Fluoroesters

The development of stereoselective methods for the synthesis of chiral α-fluoroesters, such as this compound, is a significant focus in organic chemistry due to the unique properties imparted by the fluorine atom in bioactive molecules. This article details advanced catalytic strategies for the enantioselective synthesis of these valuable compounds.

2 Transition-Metal Catalyzed Methodologies

1 Copper-Catalyzed Asymmetric Diazoester Decomposition to α-Fluoroesters

The copper-catalyzed reaction of α-diazoesters with a fluoride source represents a significant advancement in the synthesis of α-fluoroesters. researchgate.netd-nb.info This method has been shown to produce α-fluoroesters with enantiomeric excesses (ee) of up to 95%. researchgate.netd-nb.info The success of this transformation is highly dependent on the use of chiral indane-derived bis(oxazoline) ligands. Specifically, ligands featuring bulky benzyl (B1604629) substituents at the bridge and moderately bulky isopropyl groups on the core have proven most effective. researchgate.net

The reaction is typically carried out using a copper(I) salt, such as copper(I) trifluoromethanesulfonate (B1224126) toluene (B28343) complex ([Cu(OTf)]2·PhMe), in the presence of a chiral ligand and a fluoride source like cesium fluoride (CsF). researchgate.netd-nb.info The use of hexafluoroisopropanol (HFIP) as a solvent or co-solvent is also crucial for the reaction's success. researchgate.netd-nb.info While initial attempts with other copper sources and ligands showed modest enantioselectivity, the optimization of the catalyst system has led to a highly enantioselective method for the addition of fluoride to α-diazoesters. d-nb.infoprinceton.edu

A proposed mechanism involves the formation of a copper carbene complex from the α-diazoester. The chiral ligand environment around the copper center then directs the nucleophilic attack of the fluoride ion, leading to the formation of the enantioenriched α-fluoroester. d-nb.info Computational studies suggest a complex stereodetermining step, as the observed major enantiomer is opposite to what would be predicted by a simple facial attack on the copper carbene. d-nb.info

Table 1: Copper-Catalyzed Asymmetric Fluorination of Diazoesters researchgate.netd-nb.info

| Diazoester Substrate | Chiral Ligand | Fluoride Source | Solvent System | Yield (%) | ee (%) |

| Ethyl 2-diazo-2-phenylacetate | Indane-bis(oxazoline) | CsF | HFIP/CH2Cl2 | Good | up to 95 |

| Methyl 2-diazo-2-(4-bromophenyl)acetate | Indane-bis(oxazoline) | CsF | HFIP/C6F6 | Good | High |

2 Palladium-Mediated Asymmetric Transformations Incorporating Fluorine into Alkyl Fluorides

Palladium catalysis offers a powerful tool for the enantioselective synthesis of allylic fluorides, which are valuable precursors and structural motifs in medicinal chemistry. ucla.edunih.gov One notable method involves the fluorination of cyclic allylic chlorides using a palladium(0) catalyst in conjunction with a Trost bisphosphine ligand and silver fluoride (AgF) as the fluoride source. ucla.edunih.gov This approach provides access to highly enantioenriched cyclic allylic fluorides under mild conditions and demonstrates broad functional group tolerance. ucla.edunih.gov The proposed mechanism suggests an SN2-type attack of fluoride on a Pd(II)-allyl intermediate. ucla.edunih.gov

Another significant palladium-catalyzed method is the three-component coupling of a styrene, an aryl boronic acid, and an electrophilic fluorine source like Selectfluor. acs.org This fluoroarylation reaction, facilitated by amide-based directing groups, yields chiral monofluorinated compounds with high enantiomeric excess. acs.org A proposed Pd(IV)-fluoride intermediate is key to the formation of the sp3 C–F bond in this transformation. acs.org

Furthermore, palladium catalysis has been employed for the C(sp3)–H fluorination of oxindoles and 8-methylquinoline (B175542) derivatives. beilstein-journals.org While the enantioselectivities in the fluorination of oxindoles were initially moderate, these methods highlight the potential of palladium catalysis in direct C-H functionalization to introduce fluorine. beilstein-journals.org

Table 2: Palladium-Catalyzed Asymmetric Fluorination ucla.edunih.govacs.org

| Substrate | Catalyst System | Fluoride Source | Reaction Type | Yield (%) | ee (%) |

| Cyclic Allylic Chlorides | Pd(0) / Trost bisphosphine | AgF | Allylic Fluorination | High | High |

| Styrenes | Pd(II) / Chiral Ligand | Selectfluor | Fluoroarylation | Good | High |

3 Nickel-Catalyzed Enantioselective Processes for Chiral Fluorinated Compounds

Nickel-catalyzed reactions have emerged as a versatile and efficient strategy for the synthesis of chiral fluorinated compounds. acs.orgresearchgate.net A notable advancement is the directing-group-free nickel-hydride catalyzed hydroalkylation of fluoroalkenes. This method allows for the creation of fluorinated molecules with two adjacent chiral centers in excellent yields and stereoselectivities. acs.orgresearchgate.net This strategy is particularly valuable for synthesizing biologically relevant, highly enantioenriched organofluorine compounds and can be extended to the synthesis of vicinal difluorides. acs.orgresearchgate.net

Furthermore, nickel catalysis has been successfully applied to the enantioselective reductive cross-coupling of acid chlorides with α-trifluoromethyl alkyl bromides. chinesechemsoc.org This enantioconvergent approach provides access to enantioenriched α-CF3 ketones, which are valuable precursors for pharmaceuticals. The choice of a chiral bis-oxazoline ligand is crucial for achieving high enantioselectivity in this transformation. chinesechemsoc.org

Another innovative nickel-catalyzed process is the hydrofluorination of unactivated alkenes. acs.org By employing a tailored chiral Bn-BOx ligand, this method achieves high enantioselectivity in the formation of aliphatic C–F stereogenic centers, particularly with β,γ-alkenyl substrates. acs.org The reaction is facilitated by NiH catalysis and a coordination directing strategy, enabling precise hydrofluorination of both terminal and internal alkenes. acs.org

Table 3: Nickel-Catalyzed Enantioselective Fluorination acs.orgresearchgate.netchinesechemsoc.orgacs.org

| Substrate Type | Catalyst System | Reaction Type | Key Feature |

| Fluoroalkenes | NiH / Chiral Ligand | Hydroalkylation | Forms two adjacent chiral centers |

| Acid Chlorides & α-CF3 Alkyl Bromides | Ni / Chiral Bis-oxazoline | Reductive Cross-Coupling | Enantioconvergent synthesis of α-CF3 ketones |

| Unactivated Alkenes | NiH / Chiral Bn-BOx Ligand | Hydrofluorination | Forms aliphatic C-F stereocenters |

4 Iridium-Catalyzed Asymmetric Allylation of α-Trifluoromethyl Imino Esters

Iridium catalysis has proven to be highly effective for the asymmetric synthesis of α-trifluoromethyl α-amino acids. nih.govnih.gov A key strategy involves the iridium-catalyzed asymmetric allylation of α-trifluoromethyl aldimine esters. nih.gov This reaction can be followed by a kinetic resolution, providing facile access to quaternary α-trifluoromethyl α-amino acids. nih.gov

A more advanced approach involves an iridium-catalyzed cascade umpolung allylation/2-aza-Cope rearrangement of tertiary α-trifluoromethyl α-amino acid derivatives. nih.gov This method allows for the preparation of a variety of quaternary α-trifluoromethyl α-amino acids in high yields and with excellent enantioselectivities. nih.gov The success of this transformation relies on the umpolung reactivity enabled by the activation of an isatin-ketoimine moiety, which overcomes challenges associated with enantioselectivity control in similar palladium-catalyzed reactions. nih.gov

The stereochemical outcome of these iridium-catalyzed reactions is often controlled by the choice of chiral ligand, with phosphoramidite (B1245037) ligands being commonly employed. pkusz.edu.cn Mechanistic studies suggest that the active catalyst is a cyclometalated iridium complex, and the stereodetermining step is often the oxidative addition of the catalyst to the allylic substrate. pkusz.edu.cn

Table 4: Iridium-Catalyzed Asymmetric Synthesis of CF3-Containing Amino Acids nih.govnih.gov

| Substrate | Reaction Type | Key Features |

| α-Trifluoromethyl aldimine esters | Asymmetric allylation followed by kinetic resolution | Access to quaternary α-trifluoromethyl α-amino acids |

| Tertiary α-trifluoromethyl α-amino acid derivatives | Cascade umpolung allylation/2-aza-Cope rearrangement | High yields and excellent enantioselectivities |

3 Organocatalytic Strategies for Enantioselective Fluorination

1 Nucleophile-Catalyzed Asymmetric α-Fluorination of Ketenes

The nucleophile-catalyzed asymmetric α-fluorination of ketenes has been established as a powerful method for the synthesis of tertiary α-fluoroesters. nih.govorganic-chemistry.orgacs.org This transformation involves the coupling of a ketene, an electrophilic fluorine source, and an alkoxide, catalyzed by a planar-chiral nucleophilic catalyst such as a derivative of 4-(dimethylamino)pyridine (DMAP). nih.govacs.org

The reaction proceeds with high enantioselectivity, and mechanistic studies have shed light on the reaction pathway. nih.govacs.orgcaltech.edu It is proposed that the addition of an external nucleophile is crucial for catalyst turnover, releasing the catalyst from an N-acylated intermediate. nih.govorganic-chemistry.orgacs.orgcaltech.edumit.edu The enantioselectivity is determined in the turnover-limiting step, which is the transfer of fluorine from the electrophilic fluorine source, such as N-fluorodibenzenesulfonimide (NFSI), to a chiral enolate derived from the addition of the catalyst to the ketene. nih.govacs.orgcaltech.edumit.edu

An important intermediate in this catalytic cycle, an α-fluorinated acylpyridinium salt, has been isolated and characterized, providing strong evidence for the proposed mechanism. nih.govacs.orgcaltech.edu This intermediate is stable at room temperature under an inert atmosphere for an extended period. nih.govacs.org The enantioenriched α-fluoroesters produced through this method can be further transformed into a variety of other tertiary alkyl fluorides. acs.org

Table 5: Nucleophile-Catalyzed Asymmetric α-Fluorination of Ketenes nih.govorganic-chemistry.orgacs.org

| Ketene Substrate | Catalyst | Fluorine Source | External Nucleophile | Yield (%) | ee (%) |

| Aryl alkyl ketenes | Planar-chiral PPY | NFSI | C6F5ONa | Good | High |

| Dialkyl ketenes | Planar-chiral PPY | NFSI | C6F5ONa | Moderate | Promising |

2 Chiral Auxiliary-Guided Fluoroester Aldol (B89426) Reactions

Chiral auxiliaries provide a reliable and effective strategy for controlling stereochemistry in the synthesis of complex molecules. wikipedia.org In the context of fluoroester synthesis, chiral auxiliaries, such as fluorinated oxazolidinones (FOX), have been developed for asymmetric aldol reactions. cyu.fr These auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of subsequent reactions, after which they can be removed and recycled. wikipedia.org

The use of fluorinated chiral auxiliaries derived from trifluoromethylated oxazolidines has shown excellent diastereoselectivities in reactions like alkylation, hydroxylation, and fluorination of amide enolates. cyu.fr A key feature of these auxiliaries is the presence of a fluorine atom that can engage in a fluorine-metal interaction, which helps to rigidify the transition state and direct the approach of the electrophile. cyu.fr

In aldol reactions, the enolates derived from amides equipped with a chiral trifluoromethylated oxazolidine (B1195125) auxiliary react with aldehydes to produce aldol adducts with good yields and diastereoselectivities that can be either anti or syn, depending on the enolate counterion (e.g., lithium, sodium, or boron). researchgate.net The chiral auxiliary can be conveniently and efficiently recovered after cleavage from the product. researchgate.net This methodology provides a practical route to enantiopure acids, aldehydes, and α-chiral alcohols. cyu.fr

Table 6: Chiral Auxiliary-Guided Aldol Reactions cyu.frresearchgate.net

| Chiral Auxiliary | Enolate Counterion | Diastereoselectivity | Key Feature |

| Trifluoromethylated oxazolidine (FOX) | Li, Na | Moderate anti | Fluorine-metal interaction guides stereochemistry |

| Trifluoromethylated oxazolidine (FOX) | Boron | High syn | Auxiliary is recoverable |

Stereoselective Formation of Carbon-Fluorine Bonds in Fluoroester Synthesis

The direct creation of a stereogenic C-F bond is a primary challenge in synthesizing chiral α-fluoroesters. Methodologies are broadly categorized into electrophilic and nucleophilic fluorination pathways, each offering distinct advantages depending on the substrate and desired stereochemical outcome.

Catalytic enantioselective fluorination using electrophilic fluorinating reagents is a powerful method for creating chiral C-F bonds. acs.org This approach typically involves the reaction of a prochiral enolate, derived from an ester substrate like a β-ketoester, with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. acs.org The stereoselectivity is controlled by a chiral catalyst, which can be a transition metal complex or an organocatalyst. researchgate.net

Early advances in this area utilized transition metal enolates, which can coordinate to a metal in a bidentate fashion, creating a rigid chiral environment with appropriate ligands. acs.org For instance, chiral bis(oxazoline)-copper(II) (Cu-BOX) complexes have been successfully employed. The fluorination of both cyclic and acyclic β-ketoesters can be catalyzed by as little as 1 mol% of a chiral bis(oxazoline)-copper triflate complex, with the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) being crucial for achieving high enantioselectivity. acs.orgresearchgate.net Nickel(II) complexes with DBFOX-Ph ligands have also demonstrated extremely high levels of enantioselectivity (93–99% ee) for the fluorination of cyclic β-ketoesters. acs.org

Palladium complexes are also effective. Chiral palladium enolates have been used in the enantioselective fluorination of active methine compounds like α-cyano acetates, yielding products with excellent enantiomeric excesses (85–99% ee). researchgate.net Similarly, the fluorination of α-chloro-β-keto phosphonates with chiral palladium complexes provides α-chloro-α-fluoro-β-keto phosphonates with up to 95% ee. researchgate.net

Organocatalytic methods provide a metal-free alternative. Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids can promote the enantioselective fluorination of β-keto esters with NFSI, affording α-fluoro β-keto esters in excellent yields. nih.govacs.org Furthermore, planar-chiral isothiourea catalysts have been developed for the direct α-fluorination of carboxylic acids, which are then converted to esters, achieving up to 99.5% ee. mdpi.com

| Substrate Type | Catalyst/Ligand System | Fluorinating Agent | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| β-Ketoester | Cu(II)-Bis(oxazoline) | NFSI | High | Up to >80% | acs.orgresearchgate.net |

| β-Ketoester | Ni(II)-DBFOX-Ph | NFSI | High | 93-99% | acs.org |

| α-Cyano Acetate | Chiral Palladium Complex | NFSI | High | 85-99% | researchgate.net |

| β-Ketoester | Chiral Quaternary Ammonium Salt | NFSI | Excellent | Good to moderate | nih.govacs.org |

| Carboxylic Acid | Planar Chiral Isothiourea | NFSI | Up to 85% | Up to 99% | mdpi.com |

Nucleophilic fluorination offers a complementary strategy, typically involving an S_N2 reaction where a fluoride anion displaces a leaving group at the α-position of an ester. A common and effective precursor for this transformation is an α-hydroxy ester, which can be synthesized with high enantiopurity. The hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by a nucleophilic fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). This process generally proceeds with inversion of configuration, allowing for predictable stereochemical outcomes.

A modern approach avoids the use of pre-activated substrates by employing α-diazocarbonyl compounds. princeton.edu Copper-catalyzed insertion of hydrogen fluoride (derived from KF and an additive like HFIP) into an α-diazoester provides a direct route to the corresponding α-fluoroester. princeton.edu This method is advantageous for its mild conditions and amenability to late-stage fluorination, including radiofluorination for applications like positron emission tomography (PET). princeton.edu For instance, the reaction of an α-diazoester with KF and HFIP in the presence of a copper catalyst can yield the α-fluoroester in good yield. princeton.edu

Another innovative nucleophilic fluorination strategy involves the ring-opening of meso-aziridinium ions. acs.org Using a chiral hydrogen-bond-donor (HBD) catalyst, an alkali metal fluoride can be solubilized and delivered in an enantioselective manner to open the aziridinium (B1262131) ring, yielding β-fluoroamines which can be precursors to other fluorinated compounds. acs.org While this specific example leads to β-fluoroamines, the principle of chiral catalyst-controlled nucleophilic fluorination is a significant advancement.

| Precursor Type | Methodology | Fluoride Source | Key Features | Reference |

|---|---|---|---|---|

| α-Hydroxy Ester | SN2 displacement of sulfonate | KF, CsF | Stereospecific (inversion of configuration) | ethz.ch |

| α-Diazocarbonyl Compound | Copper-catalyzed H-F insertion | KF/HFIP | Mild conditions, suitable for late-stage fluorination | princeton.edu |

| meso-Aziridinium Ion | Chiral HBD-catalyzed ring opening | CsF, KF | High enantioselectivity for β-fluoroamine products | acs.org |

Asymmetric Elaborations of Fluorinated Substrates for this compound Frameworks

An alternative to direct fluorination is to start with a simple, achiral fluorinated building block and introduce chirality through subsequent asymmetric carbon-carbon bond-forming reactions. This approach leverages well-established asymmetric methodologies to construct the desired molecular framework around a pre-existing C-F bond.

Transition metal-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for constructing stereocenters. mdpi.com In the context of α-fluoroester synthesis, this reaction involves the coupling of a prochiral α-fluoroenolate nucleophile with an allyl electrophile, such as an allylic carbonate or acetate. mdpi.comrsc.org Palladium catalysts are commonly used, with chirality being induced by ligands like the Trost ligand series or PHOX ligands. whiterose.ac.uksigmaaldrich.com

For example, the palladium-catalyzed AAA of α-fluoro-β-ketoesters with allylic acetates can be achieved with high enantioselectivity using Trost ligands. whiterose.ac.uk Similarly, iridium-catalyzed AAA has been employed for the stereodivergent synthesis of products from α-fluorinated azaaryl acetates, allowing access to all four stereoisomers by selecting the appropriate catalyst enantiomer. nih.gov More recently, a palladium-catalyzed branch- and enantioselective allylic C-H alkylation has been developed, reacting allylarenes directly with α-fluorinated α-benzothiazylacetates to create products with vicinal stereocenters, including a fluorinated quaternary carbon, in high yields and enantioselectivities. sorbonne-universite.fr

| Fluorinated Nucleophile | Catalyst/Ligand | Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| α-Fluoro-β-ketoester | Pd / Trost Ligand | Good | N/A | Good | whiterose.ac.uk |

| α-Fluorinated azaaryl acetate | Ir / Chiral Ligand | Good | Up to >20:1 | Up to 98% | nih.gov |

| α-Fluorinated α-benzothiazylacetate | Pd / Chiral Phosphoramidite | 79-99% | 3:1 to 20:1 | 70-95% | mdpi.comsorbonne-universite.fr |

| α-Aryl-α-fluoroacetonitrile | Pd / (S)-Ph-phox | Moderate to good | Up to 15:1 | High | researchgate.net |

The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction. wikipedia.org In asymmetric synthesis of fluorinated compounds, this can involve either the addition of a nucleophile to an α-fluoro-α,β-unsaturated ester (a fluoroalkenoate) or the addition of a fluorinated nucleophile to a standard Michael acceptor.

Organocatalysis has proven particularly effective for these transformations. Chiral N-heterocyclic carbenes (NHCs) have been used as non-covalent catalysts for the asymmetric sulfa-Michael addition to α,β-unsaturated esters. pkusz.edu.cn Isothiourea catalysts, such as HyperBTM, are highly effective for the enantioselective Michael addition of various pronucleophiles, including malonates, to α,β-unsaturated aryl esters. researchgate.netacs.org Notably, dimethyl fluoromalonate can serve as a nucleophile in this reaction, providing access to products with a fluorinated tetrasubstituted carbon in high yield and enantiomeric ratio (98:2 er). acs.org

Stereodivergent conjugate addition reactions have also been developed using α-fluoro azaaryl acetamides as α-fluoroenolate precursors, which react with chiral iminium electrophiles generated in situ from α,β-unsaturated aldehydes, affording products with high stereocontrol. nih.gov

| Michael Acceptor | Nucleophile | Catalyst | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| β-Trifluoromethyl α,β-unsaturated ester | 3-Aryloxindole | Isothiourea | Good | Excellent ee | researchgate.net |

| α,β-Unsaturated p-nitrophenyl ester | Dimethyl fluoromalonate | Isothiourea (HyperBTM) | 82% | 98:2 er | acs.org |

| α,β-Unsaturated aldehyde (as iminium ion) | α-Fluoro azaaryl acetamide | Chiral Amine | Good | High dr and ee | nih.gov |

Asymmetric aldol and Mannich reactions are cornerstone strategies for constructing β-hydroxy and β-amino carbonyl compounds, respectively. rsc.org When one of the components is fluorinated, these reactions provide access to chiral, densely functionalized organofluorine structures. mdpi.comnih.gov

The catalytic asymmetric Mannich reaction of fluorinated nucleophiles is an efficient route to important fluorinated amino compounds. nih.gov For example, α-fluoro-β-ketoesters and their derivatives can react with protected imines, catalyzed by organocatalysts or metal complexes, to form products with fluorinated tetrasubstituted carbon centers. rsc.orgsemanticscholar.org A direct Zn/ProPhenol-catalyzed Mannich reaction using branched vinyl or alkynyl α-fluoro ketones as nucleophiles has been shown to couple with a range of aldimines in high yield and with excellent diastereo- and enantioselectivity (up to >20:1 dr and 99% ee). researchgate.net

Similarly, asymmetric aldol reactions using fluorinated enolates or their surrogates provide access to α-fluoro-β-hydroxy esters. ethz.chnih.gov Fluoromalonic acid half-thioesters have been used as fluoroacetate (B1212596) surrogates in quinidine–urea (B33335) catalyzed asymmetric aldol additions. mdpi.com A particularly innovative strategy is the detrifluoroacetylative aldol reaction, where enolates generated in situ from 2-fluoro-1,3-diketones react with aldehydes, catalyzed by Cu/bisoxazoline complexes, to yield α-fluoro-β-hydroxy ketones with up to 98:2 dr and 98% ee. mdpi.com Biocatalysis using aldolase (B8822740) enzymes also presents a powerful alternative, capable of catalyzing highly stereoselective additions of fluoropyruvate to various aldehydes. nih.govwhiterose.ac.uk

| Reaction Type | Fluorinated Component | Reaction Partner | Catalyst/Method | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Mannich | Branched α-fluoro ketone | Aldimine | Zn/ProPhenol | up to >20:1 dr, up to 99% ee | researchgate.net |

| Mannich | α-Fluoro cyclic ketone | α-Aminosulfone | Chiral oligoEG / KF | up to 1:20 dr, 88-99% ee | semanticscholar.org |

| Aldol | 2-Fluoro-1,3-diketone | Aldehyde | Cu/Bisoxazoline | up to 98:2 dr, up to 98% ee | mdpi.com |

| Aldol | Fluoropyruvate | Aldehyde | Aldolase Enzyme (e.g., HBPA) | up to >98:2 dr, >98% ee | whiterose.ac.uk |

Conjugate and Tandem Additions in the Synthesis of 2-Fluoroalkanoates

Conjugate addition reactions, also known as Michael additions, are fundamental carbon-carbon bond-forming reactions where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. numberanalytics.comelsevier.com This methodology has been effectively applied to the synthesis of 2-fluoroalkanoates. Soft nucleophiles can react with α-fluoro-α,β-unsaturated esters, such as ethyl 2-fluorobut-2-enoate, via 1,4-addition to yield β-substituted 2-fluoroalkanoates. researchgate.netresearchgate.net

A significant advancement in this area is the development of tandem reactions, where the intermediate enolate formed after the initial conjugate addition is trapped by an electrophile in the same pot. beilstein-journals.org This approach allows for the formation of multiple bonds and the creation of highly functionalized and complex chiral molecules in a single synthetic operation. beilstein-journals.orgacs.orgsioc-journal.cn For instance, the fluoroenolate generated from the conjugate addition to an α-fluoro-α,β-unsaturated ester can be trapped with various electrophiles like aldehydes or alkyl halides. researchgate.net While the initial conjugate addition may exhibit low stereoselectivity, the subsequent electrophilic trapping often proceeds with high diastereoselectivity, with the electrophile attacking the fluoroenolate intermediate anti- to the bulky β-substituent. researchgate.net

Recent progress has focused on catalytic asymmetric versions of these reactions. libretexts.org The use of chiral catalysts, including organocatalysts and transition metal complexes, has enabled the enantioselective synthesis of 2-fluoroalkanoates and related structures. libretexts.orgrsc.org For example, copper-catalyzed asymmetric Michael addition of α-fluoro-α-pyridyl acetates to α,β-unsaturated 2-acylimidazoles produces chiral products with excellent yield and stereoselectivity. rsc.org Similarly, stereodivergent conjugate additions between α-azaaryl α-fluoroenolate intermediates and iminiums have been achieved through the synergistic action of amine and Lewis acid catalysts. rsc.org

Table 1: Examples of Tandem Reactions in Fluoroester Synthesis

| Nucleophile | Electrophile | Catalyst System | Product Type | Stereoselectivity | Ref. |

|---|---|---|---|---|---|

| Arenecarboxaldehyde dithioacetals | Arenecarboxaldehydes | - | Intermediates for fluorolignans | Good diastereoselectivity | researchgate.net |

| α-Fluoro azaaryl acetamides | α,β-Unsaturated aldehydes | Amine / Lewis Acid | 4-Fluorinated 1,5-aldehyde amides | High stereocontrol | nih.gov |

| 2-F-1-(2-hydroxyaryl)-1,3-diketones | α,β-Unsaturated aldehydes | Organocatalyst | Fluorinated tricyclic chromanones | >19:1 dr, >99% ee | rsc.org |

| α-Fluoro-α-pyridyl acetates | α,β-Unsaturated 2-acylimidazoles | Cu/BPE/DBU | Chiral aromatics | up to 99% ee, 20:1 dr | rsc.org |

Mechanistic Investigations of Stereocontrol in Fluoroester Synthesis

Understanding the mechanisms that govern stereoselectivity is paramount for the rational design of new and improved synthetic methods for chiral fluoroesters.

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating the origins of enantioselectivity in asymmetric fluorination. rsc.org These analyses focus on the transition states (TS) of the stereodetermining step, which is often the fluorination process itself. rsc.orgharvard.edu

In the organocatalytic fluorination of aldehydes, for instance, the reaction proceeds through a Breslow intermediate, which, after oxidation and deprotonation, forms a chiral enolate. rsc.org The subsequent α-fluorination is the stereoselectivity-determining step. rsc.org Non-covalent interaction (NCI) analysis of the transition states reveals that stabilizing interactions, such as π-π stacking between the catalyst and the substrate, can significantly lower the energy of one transition state over the other, leading to the preferential formation of one enantiomer. rsc.org

For the fluorination of β-keto esters using a chiral iodoarene catalyst, mechanistic experiments and computational analysis suggest a pathway involving the reaction of the substrate's enol form with a chiral hypervalent iodine difluoride intermediate. acs.org The analysis of the transition states for the nucleophilic attack of a fluoride anion onto the α-carbon atom shows a clear energy preference for the formation of one enantiomer over the other, explaining the observed high enantioselectivities. acs.org

The design of the chiral catalyst, encompassing the ligand, metal center (if any), and additives, is the cornerstone of achieving high enantioselectivity. the-innovation.orgrsc.org The catalyst creates a specific chiral environment around the reaction center, directing the approach of the reagents. the-innovation.orgresearchgate.net

In metal-catalyzed fluorinations, the choice of the chiral ligand is critical. For example, in the nickel-catalyzed asymmetric fluorination of β-keto esters, tridentate ligands derived from binaphthyl scaffolds play a crucial role in controlling enantioselectivity. wiley.com Subtle changes in the ligand structure, such as the substituents on the binaphthyl moiety, can have a profound impact on the enantiomeric excess (ee) of the product, whereas other parts of the ligand may have a negligible effect. wiley.com Similarly, copper-catalyzed fluorination of α-diazoesters shows high dependence on the structure of the chiral bis(oxazoline) ligands used. researchgate.net

Organocatalysis also relies heavily on catalyst design. Bifunctional catalysts, which possess both a binding site for the substrate and a catalytic moiety, have proven highly effective. researchgate.net For example, chiral quaternary ammonium salts containing a urea group can act as phase-transfer catalysts for the fluorination of β-keto esters, with the urea group activating the electrophile through hydrogen bonding. researchgate.netnih.gov The combination of different catalytic motifs, such as (thio)urea scaffolds and tertiary amines, can create powerful bifunctional systems for introducing fluorine with high stereocontrol. nih.gov The strategic placement of fluorine atoms within the catalyst structure itself can also be used to fine-tune its electronic and steric properties, thereby enhancing stereodiscrimination. rsc.org

Table 2: Selected Catalytic Systems for Asymmetric Fluorination of β-Keto Esters

| Catalyst Type | Chiral Component | Fluorinating Agent | Enantioselectivity (ee) | Ref. |

|---|---|---|---|---|

| Titanium Complex | TADDOL | Selectfluor® | 62-90% | nih.gov |

| Nickel Complex | Tridentate Bis(pyrroloimidazolone)pyridine (PyBPI) Ligand | NFSI | up to 92% | wiley.comresearchgate.net |

| Scandium Complex | (R)-F₈BNP | N-Fluoropyridinium salts | up to 88% | wiley.com |

| Phase-Transfer Catalyst | Cinchona Alkaloid Derivative | NFSI | up to 85% | nih.gov |

| Iodoarene Organocatalyst | Chiral Iodoarene | Et₃N·3HF / mCPBA | up to 99% | acs.orgnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. researchgate.net For this compound, a combination of 1H, 13C, and 19F NMR provides a comprehensive picture of its atomic connectivity and spatial arrangement.

Proton (1H) NMR Spectroscopic Analysis

The 1H NMR spectrum of this compound reveals distinct signals for each set of non-equivalent protons in the molecule. The ethyl ester protons typically appear as a quartet for the methylene (B1212753) (-OCH2-) group and a triplet for the terminal methyl (-CH3) group, a pattern exemplified in similar structures like ethyl ethanoate. docbrown.info The protons of the octanoate (B1194180) chain exhibit characteristic chemical shifts and splitting patterns based on their proximity to the fluorine atom and the ester group. The proton on the chiral carbon (C2), being directly attached to the electronegative fluorine atom, is expected to show a complex multiplet due to coupling with both the fluorine atom and the adjacent methylene protons.

| Proton Assignment | Typical Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| CH(F) | ~4.5 - 5.0 | Doublet of triplets (dt) | 2JHF, 3JHH |

| OCH2CH3 | ~4.2 | Quartet (q) | 3JHH |

| CH2 (C3) | ~1.8 - 2.0 | Multiplet (m) | |

| (CH2)4 | ~1.2 - 1.4 | Multiplet (m) | |

| CH3 (C8) | ~0.9 | Triplet (t) | 3JHH |

| OCH2CH3 | ~1.3 | Triplet (t) | 3JHH |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The table presents predicted values based on known spectroscopic data of similar functional groups.

Carbon-13 (13C) NMR Spectroscopic Analysis

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group typically resonates at a downfield chemical shift (around 160-185 ppm). chemguide.co.uk The carbon atom bonded to the fluorine (C2) will appear as a doublet due to one-bond carbon-fluorine coupling (1JCF), a characteristic feature that aids in its assignment. The chemical shifts of the other carbon atoms in the octanoate chain and the ethyl group fall into predictable regions. chemguide.co.uklibretexts.org

| Carbon Assignment | Typical Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (nJCF) Hz |

| C=O | ~168 | Doublet (d) | 2JCF |

| C-F (C2) | ~88 - 92 | Doublet (d) | 1JCF (~180-200) |

| OCH2CH3 | ~62 | Singlet (s) | |

| C3 | ~35 | Doublet (d) | 2JCF |

| C4-C7 | ~22-31 | Singlets (s) | |

| C8 | ~14 | Singlet (s) | |

| OCH2CH3 | ~14 | Singlet (s) |

Note: The chemical shifts and coupling constants are approximate and can be influenced by experimental conditions. The multiplicity indicated is due to coupling with the fluorine atom.

Fluorine-19 (19F) NMR Spectroscopic Analysis

19F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. huji.ac.il Since this compound contains a single fluorine atom, its 19F NMR spectrum is expected to show one main signal. icpms.cz The chemical shift of this signal is influenced by the electronic environment of the fluorine atom. researchgate.net This signal will be split into a doublet of triplets (dt) due to coupling with the adjacent protons (the geminal proton on C2 and the vicinal protons on C3). The large chemical shift dispersion in 19F NMR minimizes the likelihood of signal overlap. magritek.com

| Fluorine Assignment | Typical Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| C-F | -180 to -200 (relative to CFCl3) | Doublet of triplets (dt) | 2JFH, 3JFH |

Note: The chemical shift range for organofluorine compounds is broad. The provided value is an estimate.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry, two-dimensional (2D) NMR experiments are employed. slideshare.nete-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (1H-1H) spin-spin couplings. sdsu.edu It would show correlations between the proton on C2 and the protons on C3, as well as between adjacent methylene groups in the octanoate chain and within the ethyl group. allfordrugs.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.eduprinceton.edu It is used to definitively assign the proton signal to its corresponding carbon atom, for instance, linking the 1H signal of the methine proton at C2 to the 13C signal of C2. tamu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. While not typically used for determining the absolute configuration of a single stereocenter, it can be valuable for analyzing more complex diastereomers or molecules with multiple chiral centers. slideshare.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. scribd.com For this compound (C10H19FO2), HRMS would provide a highly accurate mass measurement. nih.gov The expected monoisotopic mass is 190.1369 Da. nih.gov The measured mass from an HRMS analysis should match this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula and providing a strong indication of the sample's purity. rsc.org

| Property | Value |

| Molecular Formula | C10H19FO2 nih.gov |

| Molecular Weight | 190.25 g/mol nih.gov |

| Monoisotopic Mass | 190.13690801 Da nih.gov |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

As a chiral molecule, this compound is optically active, meaning it rotates the plane of plane-polarized light.

Optical Rotation: This property is measured using a polarimeter. The direction and magnitude of the rotation are characteristic of the specific enantiomer. For this compound, a specific rotation value ([α]D) would be measured at a standard wavelength (typically the sodium D-line at 589 nm), temperature, and concentration. rsc.org The sign of the rotation (+ or -) indicates whether it is dextrorotatory or levorotatory. The "(R)" designation in the name refers to the absolute configuration at the chiral center as determined by the Cahn-Ingold-Prelog priority rules, which may not directly correlate with the sign of the optical rotation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com This technique is particularly useful for studying chiral chromophores. In this compound, the carbonyl group of the ester is a chromophore that will give rise to a CD signal. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, provides a unique fingerprint for the (R)-enantiomer. nih.gov This data can be compared to theoretical calculations or to the spectra of related compounds of known absolute configuration to confirm the stereochemical assignment. mdpi.com

X-ray Crystallography for Absolute Configuration Determination (where applicable to crystalline derivatives)

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. wikipedia.orgnih.gov This technique, when applied to a suitable crystalline derivative of a non-crystalline compound like this compound, can provide an unambiguous three-dimensional structure, confirming the spatial arrangement of atoms and thus the (R) or (S) designation at the stereocenter. wikipedia.org

The process involves synthesizing a crystalline derivative of the chiral analyte. For a liquid ester such as this compound, this could be achieved through hydrolysis to the corresponding 2-fluorooctanoic acid, followed by the formation of a salt or an amide with a chiral amine of known absolute configuration. fluorine1.ru The resulting diastereomeric salt or amide may then be crystallized.

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. The diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise arrangement of its atoms in the crystal lattice. For the determination of the absolute configuration, the anomalous dispersion effect is utilized. researchgate.net This effect, which is more pronounced with heavier atoms, allows for the differentiation between the real structure and its mirror image. researchgate.net

While no specific X-ray crystallographic data for a derivative of this compound was found in the surveyed literature, the general methodology remains the gold standard. For instance, studies on other chiral molecules have successfully employed this technique by forming crystalline derivatives to elucidate the absolute stereochemistry. ethz.chwhiterose.ac.ukasianpubs.org The choice of the derivatizing agent is crucial and is often a chiral molecule of known configuration, which acts as an internal reference. researchgate.net

The table below outlines the general steps involved in this analytical process.

Table 1: General Workflow for Absolute Configuration Determination by X-ray Crystallography

| Step | Description | Key Considerations |

| 1. Derivatization | Conversion of the non-crystalline analyte into a crystalline derivative. | The reaction should not affect the stereocenter. The derivative must be a solid with good crystal-forming properties. |

| 2. Crystallization | Growing a high-quality single crystal of the derivative. | Solvent selection and crystallization conditions (e.g., temperature, concentration) are critical. |

| 3. X-ray Diffraction | Exposing the single crystal to a beam of X-rays and collecting the diffraction data. | The quality of the crystal directly impacts the resolution of the diffraction data. |

| 4. Structure Solution and Refinement | Processing the diffraction data to determine the unit cell parameters and solve the crystal structure. | The absolute configuration is determined by analyzing the anomalous scattering data, often expressed by the Flack parameter. nih.gov |

Computational Chemistry and Theoretical Modeling of Ethyl 2r 2 Fluorooctanoate Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics in Fluoroester Synthesis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com In the context of synthesizing α-fluoroesters such as Ethyl (2R)-2-fluorooctanoate, DFT is instrumental in mapping out reaction mechanisms, identifying intermediates, and calculating the energetics of synthetic pathways. researchgate.net These calculations can guide the selection of reagents and reaction conditions to optimize yield and selectivity.

DFT methods are employed to calculate the potential energy surface of a reaction. youtube.com This involves optimizing the geometries of reactants, products, and any intermediates and transition states. By determining the energies of these stationary points, key thermodynamic and kinetic parameters like reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea) can be derived. researchgate.netyoutube.com For instance, DFT can be used to compare the feasibility of different fluorinating agents or to understand the role of catalysts in lowering the activation barrier.

| Species | Method/Basis Set | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Reactants (Ester Precursor + Fluoride (B91410) Source) | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |

| Transition State (TS) | B3LYP/6-311++G(d,p) | +22.5 | +24.0 |

| Products (Fluoroester + Leaving Group) | B3LYP/6-311++G(d,p) | -15.0 | -13.5 |

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. youtube.com Locating and characterizing these transient structures is a primary goal of computational reaction mechanism studies. github.io For the synthesis of this compound, DFT calculations can model the transition state for the introduction of the fluorine atom, for example, in an S(_N)2 reaction involving an appropriate leaving group at the α-position.

The geometry of the calculated transition state provides crucial mechanistic details. For an S(_N)2 reaction, this would involve observing the simultaneous breaking of the carbon-leaving group bond and the formation of the carbon-fluorine bond. Vibrational frequency calculations are essential to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netgithub.io Following this reaction coordinate downhill from the transition state in both directions, using methods like Intrinsic Reaction Coordinate (IRC) calculations, confirms that the TS connects the desired reactants and products. github.io

| Parameter | Value (Å or °) | Description |

|---|---|---|

| Cα-F distance | 2.15 Å | Forming bond |

| Cα-LG distance (LG=Leaving Group) | 2.25 Å | Breaking bond |

| F-Cα-LG angle | 178.5° | Near-linear arrangement typical of S(_N)2 |

Achieving high stereoselectivity is critical in the synthesis of chiral molecules like this compound. Computational methods are invaluable for understanding the origins of this selectivity. rsc.org When a reaction can produce two or more stereoisomers, the product distribution is determined by the relative energy barriers of the transition states leading to each isomer.

By modeling the diastereomeric transition states that lead to the (2R) and (2S) products, DFT can predict which pathway is kinetically favored. The energy difference between these transition states (ΔΔG‡) directly correlates with the enantiomeric or diastereomeric excess observed experimentally. These models can account for steric hindrance, electronic effects, and interactions with chiral catalysts or auxiliaries to explain why one stereochemical outcome is preferred. plu.mx This predictive power allows for the rational design of more selective catalysts and reaction conditions. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

For this compound, MD simulations can be used for detailed conformational analysis. nih.govsemanticscholar.org The long octanoate (B1194180) chain can adopt numerous conformations, and the presence of the fluorine atom can significantly influence its preferences due to stereoelectronic effects like the gauche effect. nih.gov Simulations in different solvents can reveal how the environment affects the conformational equilibrium. Furthermore, MD is used to study intermolecular interactions, such as how the fluoroester might interact with other molecules, which is crucial for understanding its behavior in complex mixtures or biological systems. mdpi.com

Quantum Chemical Calculations of Electronic Structure and Fluorine Effects on Reactivity and Selectivity

Quantum chemical calculations, including DFT, are used to probe the electronic structure of this compound. The introduction of a fluorine atom, the most electronegative element, has profound electronic consequences. nih.govnih.gov It induces a strong dipole moment and alters the charge distribution across the molecule.

The strong negative inductive effect of fluorine at the α-position makes the carbonyl carbon more electrophilic and can affect the acidity of the α-proton. nih.gov These calculations can quantify properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and atomic charges. nih.govmdpi.com This information is vital for understanding and predicting the molecule's reactivity. For instance, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate susceptibility to nucleophilic attack, while the Highest Occupied Molecular Orbital (HOMO) relates to its ability to act as a nucleophile.

| Property | Ethyl Octanoate | Ethyl 2-fluorooctanoate | Effect of Fluorine |

|---|---|---|---|

| HOMO Energy (eV) | -10.5 | -10.9 | Stabilization (less nucleophilic) |

| LUMO Energy (eV) | +1.5 | +1.1 | Stabilization (more electrophilic) |

| HOMO-LUMO Gap (eV) | 12.0 | 12.0 | No significant change |

| Calculated Dipole Moment (Debye) | 1.8 | 3.1 | Increased polarity |

Computational Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry is a powerful tool for aiding the structural elucidation of newly synthesized compounds. DFT methods can accurately predict various spectroscopic parameters, most notably NMR chemical shifts. nih.govmdpi.com For fluorinated compounds, the prediction of ¹⁹F NMR spectra is particularly valuable due to its high sensitivity and wide chemical shift range. biophysics.orgnih.gov

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the synthesized product. Discrepancies between computed and experimental shifts can help identify incorrect structural assignments. This synergy between computation and experiment accelerates the characterization process and increases confidence in the assigned structure. mdpi.com

Cheminformatics and Machine Learning Approaches for Fluoroester Diversity and Design

Cheminformatics and machine learning (ML) are increasingly used to navigate the vast chemical space and accelerate the design of new molecules with desired properties. nih.govschrodinger.com Starting with a known molecule like this compound, these data-driven approaches can be used to design and screen virtual libraries of related fluoroesters.

Applications of Ethyl 2r 2 Fluorooctanoate As a Key Chiral Building Block

Precursor in the Stereoselective Synthesis of Fluorinated Biomolecules

The incorporation of fluorine into biomolecules can profoundly alter their properties, including metabolic stability, lipophilicity, and binding affinity. Ethyl (2R)-2-fluorooctanoate serves as a key starting material for creating these modified biomolecules with high stereochemical control.

Chiral α-fluoroalkyl-α-amino acids are a unique class of non-proteinogenic amino acids that are of great interest for medicinal chemistry and chemical biology. researchgate.netnih.gov The synthesis of these compounds in an enantiomerically pure form is a significant challenge. This compound provides a valuable starting point for accessing the (R)-configured α-fluoro-α-alkyl moiety. Synthetic strategies often involve the transformation of the ester group into an amino group or the use of the enolate of the ester in reactions to build the amino acid scaffold.

Research has outlined several strategies for synthesizing these complex amino acids, including methods based on chiral auxiliaries, asymmetric catalysis, and the derivatization of fluorinated starting materials. researchgate.net For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be subjected to procedures like a Curtius or Hofmann rearrangement to install the amine group. Alternatively, the enolate of this compound can be reacted with an electrophilic nitrogen source to form the C-N bond directly, establishing the α-amino acid structure while retaining the crucial C-F stereocenter.

Table 1: Examples of Target Chiral Fluoroalkyl-α-Amino Acid Scaffolds

| Compound Class | General Structure | Potential Synthetic Application |

|---|---|---|

| α-Fluoro-α-alkyl Amino Acids | R-CH(F)-CH(NH₂)-COOH | Incorporation into peptides to enhance stability and modulate conformation. researchgate.netnii.ac.jp |

| β-Fluoro-α-amino Esters | R-CH(F)-CH(NH₂)-COOR' | Intermediates in the synthesis of fluorinated pharmaceuticals. nih.gov |

Fluorinated carbohydrates are important tools for studying carbohydrate-processing enzymes and have potential as therapeutic agents. nih.gov The synthesis of these analogues often involves the selective replacement of a hydroxyl group with a fluorine atom. While direct fluorination of existing sugars is a common method, building sugar analogues from smaller chiral fluorinated fragments is another powerful strategy. nih.gov

This compound can be utilized as a precursor for a portion of a fluorinated carbohydrate analogue. The synthetic approach would involve chemically modifying the octanoate (B1194180) chain and coupling it with other sugar-derived fragments. For example, the ester could be reduced to the corresponding chiral 2-fluorooctanol, which could then be used in glycosylation reactions or further elaborated to mimic the backbone of a sugar molecule. The introduction of fluorine via such building blocks complements other methods that use specialized fluorinating reagents. nih.gov

Table 2: Selected Reagents Used in the Synthesis of Fluorinated Carbohydrates

| Reagent Name | Abbreviation | Type |

|---|---|---|

| N,N-Diethyl-α,α-difluoro-(m-methylbenzyl)amine | DFMBA | Deoxyfluorination Agent nih.gov |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Electrophilic Fluorination Agent nih.gov |

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic Fluorination Agent nih.gov |

Natural products provide a rich source of inspiration for drug discovery, and the site-selective fluorination of these complex molecules can lead to analogues with improved pharmacological properties. rsc.org The chemical synthesis of such analogues relies on the availability of chiral fluorinated building blocks. This compound can be used to introduce a fluorinated alkyl chain into a larger natural product scaffold. This allows chemists to systematically probe the effects of fluorine at specific positions, which is a key strategy in modern medicinal chemistry. By starting with a defined stereocenter, the synthesis avoids the complexities of creating that center in the presence of other functional groups within a complex molecule.

The versatility of the ester functional group in this compound allows for its conversion into a variety of other functional groups, making it a precursor to a wide range of complex chiral organofluorine compounds. The development of synthetic methods to create molecules with multiple contiguous stereogenic centers is a key area of research. mdpi.com

Key transformations include:

Reduction: The ethyl ester can be reduced using reagents like lithium aluminum hydride to yield the corresponding chiral (2R)-2-fluorooctan-1-ol. This primary alcohol can then participate in a wide array of subsequent reactions, such as etherification, oxidation, or conversion to a leaving group for nucleophilic substitution.

Hydrolysis: Saponification of the ester yields (2R)-2-fluorooctanoic acid. The carboxylic acid is a versatile intermediate that can be converted into acid chlorides, amides, or other esters.

Enolate Chemistry: The α-proton is acidic and can be removed by a suitable base to form a chiral enolate. This nucleophile can then be used in stereocontrolled alkylation or acylation reactions to build more complex carbon skeletons, propagating the initial stereochemical information throughout the molecule. mdpi.com

Role in the Development of Chiral Catalysts and Auxiliaries Utilizing Fluoroester Scaffolds

The design of new chiral catalysts is fundamental to advancing asymmetric synthesis. nih.govnih.gov Privileged catalyst scaffolds, such as those based on BINOL, often rely on axial chirality and tunable steric groups to create a well-defined chiral environment. nih.gov There is growing interest in developing new catalyst backbones with different modes of chirality and electronic properties.

Derivatives of this compound could potentially be incorporated into the design of new chiral ligands or auxiliaries. The presence of the fluorine atom introduces a strong electron-withdrawing effect, which can modulate the electronic properties of a metal center in a chiral catalyst. Furthermore, the fluorinated alkyl chain can influence the catalyst's solubility and conformational preferences. While this application is still emerging, the unique properties of fluoroester scaffolds make them an intriguing target for the development of the next generation of chiral catalysts.

Synthetic Utility in Multi-Step Stereoselective Sequences and Target-Oriented Synthesis

The primary value of a chiral building block like this compound is its application in multi-step, target-oriented synthesis. nih.govresearchgate.net In the synthesis of a complex molecule, such as a pharmaceutical agent, establishing stereocenters with high fidelity is crucial. Introducing a key stereocenter early in the synthetic sequence using a chiral building block is often more efficient than creating it later through an asymmetric reaction on a complex substrate.

By starting with this compound, a defined (R)-stereocenter with an α-fluoro substituent is locked in from the beginning of the synthesis. This stereochemical information is then carried through numerous reaction steps, guiding the stereochemical outcome of subsequent transformations and simplifying the final purification of the target compound. This strategy is a cornerstone of modern asymmetric synthesis and is employed in the production of many chiral drugs and advanced materials. researchgate.net

Future Directions and Emerging Research Frontiers in Ethyl 2r 2 Fluorooctanoate Chemistry

Development of Novel and Sustainable Fluorination Methodologies for Chiral Esters

The introduction of fluorine into organic molecules, particularly in a stereocontrolled manner, remains a formidable challenge in synthetic chemistry. Traditional fluorination methods often rely on harsh reagents and conditions, limiting their sustainability and functional group tolerance. Consequently, a significant research thrust is aimed at developing novel and greener fluorination strategies applicable to the synthesis of chiral esters like Ethyl (2R)-2-fluorooctanoate.

Recent advancements have seen the rise of late-stage fluorination techniques, which introduce fluorine at a later point in a synthetic sequence, offering greater efficiency and substrate scope. These methods include electrophilic fluorination using reagents like N-fluorobenzensulfonimide (NFSI), and nucleophilic fluorination employing sources such as potassium fluoride (B91410), often in the presence of phase-transfer catalysts to enhance reactivity and mildness of the reaction conditions. orgsyn.org

A key area of development is the use of transition metal catalysis. nih.gov Chiral metal complexes can activate substrates and control the stereochemical outcome of the fluorination reaction, leading to high enantioselectivity. For instance, palladium-catalyzed fluorination of α-chloro-β-keto phosphonates has shown excellent enantioselectivity. nih.gov While not directly applied to this compound, these methodologies provide a proof-of-concept for the development of catalytic, enantioselective fluorination of a broad range of ester precursors.

Furthermore, photocatalytic and electrochemical methods are emerging as powerful and sustainable alternatives. researchgate.net These techniques utilize light or electric current to generate reactive fluorine species under mild conditions, often avoiding the need for stoichiometric and hazardous reagents. The development of these methods for the synthesis of chiral fluoroesters is a promising avenue for future research.

Exploration of New Biocatalytic Systems for Highly Enantioselective Fluoroester Synthesis

Biocatalysis offers an attractive, environmentally benign approach to the synthesis of chiral molecules. Enzymes operate under mild conditions, in aqueous media, and can exhibit exquisite stereo-, regio-, and chemo-selectivity. The application of biocatalysis to the synthesis of organofluorine compounds, including fluoroesters, is a rapidly expanding field. chemrxiv.orgresearchgate.net

One promising strategy involves the use of ene reductases for the asymmetric reduction of α-fluoroenoates. This method has been shown to produce enantioenriched α-fluoroesters with high yield and selectivity. chemrxiv.orgresearchgate.net The substrate scope of these enzymes can be expanded through directed evolution, a powerful technique for tailoring enzyme activity and selectivity for non-natural substrates.

Another groundbreaking approach is the repurposing of non-haem iron enzymes for enantioselective C(sp³)–H fluorination. nih.govnih.govchemrxiv.org Through directed evolution, a naturally occurring enzyme, 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), was engineered to catalyze the fluorination of C-H bonds with high activity and enantioselectivity. nih.govnih.govchemrxiv.org This "new-to-nature" enzymatic reaction opens up unprecedented possibilities for the direct and selective fluorination of a wide range of organic molecules, including precursors to this compound.

The integration of biocatalysis with other synthetic methods, such as electrochemistry, is also being explored to create efficient, one-pot cascade reactions for the synthesis of chiral α-fluorinated carboxylic acids from simple precursors. acs.org

Advanced In Situ Spectroscopic Monitoring of Reaction Progress for Real-time Mechanistic Insight

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced in situ spectroscopic techniques allow for the real-time monitoring of reaction progress, providing valuable insights into reaction kinetics, the formation of intermediates, and the influence of various reaction parameters.

For fluorination reactions, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. asahilab.co.jpresearchgate.net Its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus allow for the clear differentiation of various fluorine-containing species in a reaction mixture. Real-time ¹⁹F NMR monitoring can be used to track the consumption of starting materials and the formation of products and byproducts, enabling the precise determination of reaction rates and yields. asahilab.co.jp

In addition to NMR, other in situ spectroscopic methods such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are also valuable. spectroscopyonline.comresearchgate.net These techniques can provide complementary information about the changes in functional groups during a reaction. The combination of multiple in situ spectroscopic techniques can offer a comprehensive picture of the reaction mechanism. The application of these advanced analytical methods to the synthesis of this compound can lead to a more rational optimization of reaction conditions and the development of more efficient and robust synthetic protocols.

Synergistic Integration of Machine Learning and Computational Chemistry in Fluoroester Design and Optimization

The confluence of machine learning (ML) and computational chemistry is revolutionizing the field of chemical synthesis. nih.govrsc.org These powerful computational tools can be used to predict the properties of molecules, model reaction outcomes, and guide the design of new synthetic routes and catalysts.

In the context of fluoroester design, computational methods such as Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of fluorinated molecules and to elucidate reaction mechanisms. mit.edu This information can be invaluable for understanding the factors that control the stereoselectivity of fluorination reactions.

Machine learning algorithms can be trained on large datasets of experimental and computational data to build predictive models for various chemical phenomena. unt.edufrontiersin.org For example, an ML model could be developed to predict the enantioselectivity of a particular catalyst for the fluorination of a range of substrates. Such a model could then be used to rapidly screen virtual libraries of catalysts and substrates to identify the most promising candidates for experimental investigation. The synergistic integration of these computational approaches has the potential to significantly accelerate the discovery and optimization of synthetic routes to valuable fluoroesters like this compound.

Scalable Synthesis Approaches for Academic and Research Applications

The availability of a compound in sufficient quantities is essential for its use in academic research and further applications. Therefore, the development of scalable synthetic routes to this compound is of significant importance. A scalable synthesis should be robust, high-yielding, and utilize readily available and inexpensive starting materials and reagents.